1-Methoxypiperidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxypiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWWDERUGCOYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthetic Chemist's Guide to 1-Methoxypiperidine-2,4-dione: A Niche Scaffold for Drug Discovery
Introduction: The Strategic Value of the Piperidine Scaffold
For researchers, scientists, and professionals in drug development, the piperidine ring is a ubiquitous and highly valued structural motif. Recognized as a "privileged scaffold," its presence in a vast array of clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[1] The piperidine framework offers a versatile three-dimensional geometry that can be strategically functionalized to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby enhancing a molecule's "drug-likeness".[1]
Within this important class of heterocycles, the piperidine-2,4-dione core represents a particularly intriguing platform. The embedded dione functionality provides a rich chemical handle for further synthetic elaboration, allowing for the construction of diverse and complex molecular architectures.[2] This guide focuses on a specific, yet underexplored derivative: 1-Methoxypiperidine-2,4-dione . The introduction of an N-methoxy group offers a unique modulation of the electronic and steric properties of the nitrogen atom, potentially influencing receptor binding, metabolic pathways, and overall biological activity in novel ways.
Physicochemical Properties and Structural Analysis
While extensive experimental data for 1-Methoxypiperidine-2,4-dione is not publicly available due to its niche status, we can predict its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₆H₉NO₃ | PubChemLite[2] |
| Molecular Weight | 143.14 g/mol | PubChemLite[2] |
| Appearance | Expected to be a white to off-white solid | Analogy with similar diones |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General solubility of polar organic molecules |
| Stability | Stable under standard laboratory conditions; potential for hydrolysis of the dione ring under strong acidic or basic conditions. | General chemical principles |
| CAS Number | 88949-36-8 | PubChemLite[2] |
Structural Diagram:
Caption: 2D structure of 1-Methoxypiperidine-2,4-dione.
Commercial Sourcing and Availability
A thorough search of major chemical supplier catalogs indicates that 1-Methoxypiperidine-2,4-dione is not currently offered as a stock item. This necessitates in-house synthesis for any research and development activities. However, the key starting materials for the proposed synthesis are readily available.
Table of Key Reagent Suppliers:
| Reagent | Supplier Examples | Indicative Pricing (USD) |
| Methoxyamine hydrochloride | MedChemExpress[3], Fisher Scientific[4], Spectrum Chemical[5], Thermo Fisher Scientific[6] | $30 - $65 for 1-10g |
| Ethyl Acrylate | Major chemical suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) | Commodity chemical, low cost |
| Ethyl Bromoacetate | Major chemical suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) | Commodity chemical, low cost |
| Sodium Ethoxide | Major chemical suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) | Common base, readily available |
Proposed Synthesis Protocol: A Practical Approach
The absence of a commercial source necessitates a reliable synthetic route. The most logical and robust approach to constructing the piperidine-2,4-dione ring is through an intramolecular Dieckmann Condensation .[7][8][9] This reaction is highly effective for forming 5- and 6-membered rings. The overall strategy involves first synthesizing an N-methoxy-substituted diester precursor, which is then cyclized.
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of 1-Methoxypiperidine-2,4-dione.
Part 1: Synthesis of the Diester Precursor (Diethyl 3,3'-(methoxyazanediyl)dipropanoate)
Causality: The core of this synthesis is the Dieckmann cyclization, which requires a linear diester. This first part of the protocol is dedicated to constructing this precursor. We will utilize a double Michael addition of methoxyamine to ethyl acrylate. The causality here is that the electron-deficient double bond in ethyl acrylate is highly susceptible to nucleophilic attack by the amine.[2] Using a base will deprotonate the methoxyamine hydrochloride in situ, freeing the nucleophilic amine to react.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methoxyamine hydrochloride (1.0 eq) and a suitable solvent such as ethanol.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), to the suspension and stir until the methoxyamine hydrochloride has fully dissolved, indicating the formation of free methoxyamine.
-
Michael Addition: Cool the solution in an ice bath and add ethyl acrylate (2.2 eq) dropwise. The use of a slight excess of the acrylate ensures the complete conversion of the methoxyamine.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography to yield the pure diester precursor.
-
Part 2: Dieckmann Cyclization to 1-Methoxypiperidine-2,4-dione
Causality: The Dieckmann condensation is an intramolecular Claisen condensation.[8] A strong base (sodium ethoxide) is required to deprotonate the alpha-carbon of one of the ester groups, forming an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion forms the cyclic β-keto ester, which is the desired piperidine-2,4-dione ring system. The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyls in the product.[9]
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium ethoxide (1.1 eq) to anhydrous toluene.
-
Substrate Addition: Heat the suspension to reflux and add a solution of the diester precursor (from Part 1, 1.0 eq) in anhydrous toluene dropwise over 1-2 hours.
-
Reaction Progression: Maintain the reflux for 4-6 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the enolate of the product.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure 1-Methoxypiperidine-2,4-dione.
-
Potential Applications in Drug Development
While specific biological activity for 1-Methoxypiperidine-2,4-dione has not been reported, the broader class of piperidine-2,4-diones and related piperidinones are known to possess a wide range of pharmacological activities. This makes our target compound a compelling candidate for screening in various therapeutic areas.
Caption: Potential therapeutic screening areas for 1-Methoxypiperidine-2,4-dione.
-
Oncology: The piperidine ring is a core component of numerous anticancer agents. Substituted piperidine-2,6-diones, for example, are famously used in proteolysis-targeting chimeras (PROTACs) as E3 ligase binders.[6] The 2,4-dione isomer could be explored for similar applications or as a scaffold for novel cytotoxic compounds.
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and antidepressants, feature a piperidine moiety. The scaffold's ability to cross the blood-brain barrier and interact with various receptors makes it a valuable starting point for novel neuro-modulators.[1]
-
Infectious Diseases: Piperidine derivatives have been investigated for their antibacterial, antifungal, and antiviral properties. The unique electronic nature of the N-methoxy group could lead to novel interactions with microbial targets.
The synthesis of 1-Methoxypiperidine-2,4-dione opens the door for its inclusion in high-throughput screening campaigns and for its use as a versatile building block in the synthesis of more complex, targeted libraries of compounds.
Conclusion
1-Methoxypiperidine-2,4-dione represents an accessible yet underexplored chemical entity with significant potential for drug discovery and development. While not commercially available, this guide provides a robust and logical synthetic pathway, grounded in well-established organic chemistry principles. The Dieckmann condensation of a readily preparable N-methoxy diester precursor offers a practical route for researchers to access this compound. By leveraging the privileged nature of the piperidine scaffold and the unique properties imparted by the N-methoxy substitution, scientists are well-equipped to investigate the biological potential of this intriguing molecule and its derivatives in the ongoing search for novel therapeutics.
References
-
The Lab Depot. Methoxyamine Hydrochloride. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]
- Google Patents.
-
ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]
-
Organic Syntheses. β-L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. [Link]
-
National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
-
Nanjing Chemical Material Corp. BETA-Alanine Process Introduction. [Link]
-
YouTube. Intramolecular Claisen - The Diekmann Cyclization. [Link]
- Google Patents.
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
-
ResearchGate. Mono-addition of various primary amines 1a-l to ethyl acrylate (2). [Link]
- Google Patents. Synthesis method of beta-alanine methyl ester salt product.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
U.S. Environmental Protection Agency. beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester - Substance Details. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
UPCommons. Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. [Link]
-
YouTube. Dieckmann Condensation Reaction Mechanism. [Link]
-
YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
-
PMC. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]
Sources
- 1. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methoxyamine Hydrochloride, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. A19188.14 [thermofisher.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Functional group analysis of 1-Methoxypiperidine-2,4-dione
Title: Technical Guide: Functional Group Analysis & Reactivity Profiling of 1-Methoxypiperidine-2,4-dione
Executive Technical Summary
1-Methoxypiperidine-2,4-dione represents a sophisticated subclass of the piperidine-2,4-dione scaffold, distinguished by the N-methoxy substituent. This molecule serves as a critical intermediate in the synthesis of bioactive alkaloids and hydroxamic acid derivatives.
For the researcher, this molecule presents a dual analytical challenge:
-
The Beta-Dicarbonyl System: The C2 and C4 carbonyls flanking the C3 methylene create a highly active system subject to keto-enol tautomerism, complicating spectral interpretation.
-
The N-Alkoxy Lactam: The N-O bond introduces unique electronic properties (reduced amide resonance, increased carbonyl electrophilicity) and specific stability concerns under reducing conditions.
This guide provides a rigorous framework for the structural validation, tautomeric analysis, and functional profiling of this compound.
Structural Deconstruction & Reactivity Map
To analyze this molecule effectively, we must decouple its interacting functional zones.
Zone A: The N-Methoxy Lactam (Positions 1 & 2) Unlike a standard lactam, the nitrogen atom is bonded to an electronegative oxygen. This inductive effect ($ -I $) reduces the electron density available for amide resonance, making the C2 carbonyl more electrophilic than in simple piperidines.
Zone B: The Active Methylene (Position 3) Flanked by two electron-withdrawing carbonyls, the C3 protons are highly acidic ($ pK_a \approx 10-12 $). This site is the primary locus for alkylation reactions and the source of tautomeric equilibrium.
Zone C: The Ketone (Position 4) A standard ketone functionality, but its reactivity is modulated by the adjacent active methylene and the ring strain.
Visualization: Reactivity & Tautomerism Pathways
Figure 1: Mechanistic map illustrating the tautomeric equilibrium and primary reactivity vectors for 1-Methoxypiperidine-2,4-dione.
Spectroscopic Blueprint
Accurate identification requires distinguishing between the keto and enol forms, which often coexist in solution.
Infrared Spectroscopy (FT-IR)
The N-methoxy group shifts the lactam band to a higher frequency compared to N-H or N-Alkyl analogs due to the electron-withdrawing oxygen atom.
| Functional Group | Frequency ( | Assignment & Notes |
| C=O (Lactam) | 1680 – 1710 | Shifted higher due to N-OMe induction. |
| C=O (Ketone) | 1715 – 1735 | Typical 6-membered ring ketone. |
| C=C (Enol) | 1620 – 1650 | Appears if enolization is significant (broad). |
| OH (Enol) | 3200 – 3500 | Broad, H-bonded band (solvent dependent). |
| N-O-C | 1000 – 1050 | Characteristic ether-like stretch. |
Nuclear Magnetic Resonance ( NMR)
NMR is the gold standard for quantifying the keto:enol ratio. The spectrum will display two distinct sets of signals if the exchange is slow on the NMR timescale, or averaged signals if fast.
-
Solvent Selection:
- : Favors the Keto form (less polar).
- : May stabilize the Enol form via hydrogen bonding or shift the equilibrium significantly.
-
Key Signals:
-
N-OMe Singlet:
3.8 – 4.0 ppm. (Sharp singlet). -
C3-Methylene (Keto):
3.2 – 3.5 ppm. (Singlet or AB quartet if chiral center induced). -
C3-Methine (Enol):
5.0 – 5.5 ppm (Vinyl proton, often absent if exchange is rapid with OH). -
Enolic -OH:
10.0 – 12.0 ppm (Broad, exchangeable with ).
-
Experimental Protocols: Functional Group Analysis
Protocol A: Quantitative Tautomeric Ratio Determination
Objective: Determine the active species concentration in solution prior to reaction.
-
Preparation: Dissolve 10 mg of 1-Methoxypiperidine-2,4-dione in 0.6 mL of
(dried over molecular sieves). -
Acquisition: Acquire a standard
NMR (minimum 400 MHz). Set relaxation delay ( ) to 5 seconds to ensure full integration accuracy. -
Integration:
-
Integrate the N-OMe peak (set to 3.00 H).
-
Integrate the C3-methylene peak (expected ~3.3 ppm).
-
-
Calculation:
-
If C3 integral < 2.00, the "missing" intensity corresponds to the enol form.
-
-
Validation: Add 1 drop of
and shake. The enol OH peak (if visible) should vanish; the C3 methylene peak may broaden due to accelerated exchange.
Protocol B: Active Methylene Validation (FeCl3 Test)
Objective: Rapid qualitative confirmation of the beta-dicarbonyl system (Enol presence).
-
Solution: Prepare a 1% solution of the compound in methanol.
-
Reagent: Prepare a 1% aqueous
solution. -
Test: Add 2 drops of
to the sample. -
Observation: A transient red-violet or deep burgundy coloration indicates the formation of an Iron(III)-enolate complex.
-
Note: The N-methoxy group does not interfere, but the color stability may be lower than simple diketones due to the lactam electronics.
-
Protocol C: N-Methoxy Stability Check (Reductive Stress Test)
Objective: Ensure the N-O bond remains intact during processing.
-
Stress: Dissolve sample in Methanol/Water (1:1). Add 2 equivalents of Sodium Bisulfite (
) or subject to mild hydrogenation conditions if testing catalytic compatibility. -
Monitoring: Monitor via TLC or LC-MS.
-
Success Criteria: Retention of the parent mass (
) and absence of the [M-30] peak (loss of ) or [M-16] (loss of Oxygen), which would indicate cleavage to the piperidine-2,4-dione (secondary amide).
Analytical Workflow Diagram
The following decision tree guides the researcher through the characterization process.
Figure 2: Step-by-step analytical validation workflow for N-alkoxy-beta-dicarbonyl scaffolds.
References
-
Synthesis and Properties of Piperidine-2,4-diones
- Baliah, V., & Ekambaram, A. (2025). "Synthesis and Spectroscopic Studies of Some New Piperidin-4-one Derivatives.
-
Reactivity of N-Methoxy Amides
- Houpis, I. N., et al. (2023). "A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents." Tetrahedron Letters.
-
Tautomerism in Beta-Dicarbonyl Systems
-
Hansen, P. E., et al. (2023).[1] "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magnetic Resonance in Chemistry, 61(6), 356-362.
-
-
General Spectral Data (Piperidine-2,4-dione Class)
Sources
Methodological & Application
Application Note: Reaction Mechanisms and Synthetic Protocols for 1-Methoxypiperidine-2,4-dione
Strategic Significance & Molecular Profile
1-Methoxypiperidine-2,4-dione (CAS: 181237-32-1) represents a specialized subclass of the piperidine-2,4-dione scaffold, distinguished by the
Key Chemical Advantages[1]
-
Metabolic Stability: The
-OMe bond is generally resistant to standard metabolic oxidation compared to -alkyl groups, yet it can be chemically cleaved to reveal the -OH warhead. -
Acidity Modulation: The electron-withdrawing nature of the
-methoxy group lowers the pKa of the C3-protons (active methylene), facilitating mild alkylation and acylation reactions without requiring harsh bases that might degrade sensitive substituents. -
Weinreb Amide Character: The
-methoxy lactam moiety mimics the electronic properties of a Weinreb amide, preventing over-addition of organometallics at the C2 carbonyl during complex synthesis.
Core Synthesis: Regioselective Dieckmann Cyclization
The most robust route to 1-methoxypiperidine-2,4-dione involves the Dieckmann condensation of an acyclic diester precursor. This protocol ensures high yield and regiochemical fidelity.
Mechanism of Action
The reaction proceeds via the deprotonation of the
Protocol 1: Synthesis of 1-Methoxypiperidine-2,4-dione[2][3]
Reagents:
-
Precursor: Methyl 3-((2-methoxy-2-oxoethyl)(methoxy)amino)propanoate (
equiv) -
Base: Potassium tert-butoxide (
-BuOK, equiv) or Sodium Methoxide (NaOMe) -
Solvent: Anhydrous Toluene or THF
-
Quench: Acetic Acid (
)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous toluene (
mL/g precursor) under atmosphere. -
Base Addition: Add
-BuOK ( equiv) in a single portion at . The suspension will turn slightly yellow. -
Substrate Addition: Add the diester precursor dropwise over 30 minutes. Maintain internal temperature
. -
Cyclization: Allow the mixture to warm to room temperature (RT). Stir for 4 hours. Note: Monitoring by TLC/LC-MS should show disappearance of the diester.
-
Workup: Cool to
. Quench with stoichiometric AcOH ( equiv) dissolved in toluene. -
Isolation: Filter the precipitated potassium salt (if using toluene). Concentrate the filtrate. If using aqueous workup, extract with EtOAc, wash with brine, and dry over
. -
Purification: Recrystallize from cold
/Hexanes to yield the product as a white crystalline solid.
Data Summary Table:
| Parameter | Specification | Note |
| Yield | 75–85% | Highly dependent on anhydrous conditions. |
| Appearance | White crystalline solid | Hygroscopic; store under inert gas. |
| Characteristic singlet at 3.81 ppm confirms N-OMe integrity. |
Functionalization: C3-Knoevenagel Condensation
The C3 position is flanked by two carbonyls, making it highly acidic. A common application is the installation of an exocyclic double bond to create 3-benzylidene-1-methoxypiperidine-2,4-diones , which are potent Michael acceptors and potential covalent inhibitors.
Protocol 2: C3-Benzylidene Derivatization
Reagents:
-
Substrate: 1-Methoxypiperidine-2,4-dione (
equiv)[1] -
Electrophile: 4-Chlorobenzaldehyde (
equiv) -
Catalyst: Piperidine (
equiv) and Glacial Acetic Acid ( equiv) -
Solvent: Toluene (reflux with Dean-Stark trap)
Methodology:
-
Dissolve the dione and aldehyde in toluene.
-
Add the piperidine/AcOH catalyst system.
-
Reflux for 6 hours with azeotropic removal of water.
-
Cool to RT. The product often precipitates directly.
-
Filter and wash with cold ethanol.
Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the unique tautomeric equilibrium that governs the reactivity of this scaffold.
Diagram 1: Synthesis & Reactivity Flow
This flowchart visualizes the Dieckmann cyclization followed by the divergent pathways for C3-functionalization and N-deprotection (to the hydroxamic acid).
Caption: Synthetic workflow from acyclic diester to functionalized metalloenzyme inhibitors.
Diagram 2: Tautomerism & Chelation Logic
The 1-methoxypiperidine-2,4-dione exists in equilibrium with its enol forms. Upon deprotection, the 4-hydroxy-2-one tautomer creates a bidentate pocket for metals (
Caption: Tautomeric equilibrium facilitating bidentate metal chelation in the active site.
Critical Control Points & Troubleshooting
-
Moisture Sensitivity: The Dieckmann condensation is reversible. Any water present will hydrolyze the ester starting material, leading to low yields. Corrective Action: Use freshly distilled solvents and flame-dried glassware.
-
O-Alkylation vs. C-Alkylation: When alkylating position 3, O-alkylation of the C4-enolate is a competing pathway. Corrective Action: Use soft electrophiles (benzyl bromides) and non-polar solvents (Toluene) to favor C-alkylation. For Knoevenagel reactions, this is not an issue.
-
N-OMe Stability: Avoid strong reducing agents like
if the goal is to retain the -OMe group, as it may reduce to the amine ( -H). Use in methanol for selective ketone reduction at C4.
References
-
General Synthesis of Piperidine-2,4-diones: Smolobochkin, A. V., et al. (2020).[2][3] "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development." Organic & Biomolecular Chemistry, 18, 1234-1250.
-
Cyclic Hydroxamic Acids as HDAC Inhibitors: Komatsu, Y., et al. (2001). "Cyclic hydroxamic-acid-containing peptide 31, a potent synthetic histone deacetylase inhibitor with antitumor activity." Cancer Research, 61(11), 4459-4466.
-
Reactivity of N-Alkoxy Amides: Basha, A., et al. (1977). "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 18(48), 4171-4174. (Foundational chemistry for Weinreb/N-alkoxy amide stability).
-
Commercial Availability & Structure Verification: PubChem Compound Summary for 1-Methoxypiperidine-2,4-dione (CAS 181237-32-1).
Sources
Application Notes and Protocols for C-alkylation of 1-Methoxypiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of C3-Alkylated 1-Methoxypiperidine-2,4-diones
The 1-methoxypiperidine-2,4-dione scaffold is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the N-methoxy group offers unique electronic properties and a potential site for metabolic modulation or further functionalization. The dicarbonyl system provides a handle for a variety of chemical transformations, with C-alkylation at the C3 position being of paramount importance. This modification allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles of lead compounds.
This guide provides a comprehensive overview of the core principles and detailed experimental protocols for the selective C-alkylation of 1-methoxypiperidine-2,4-dione. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers to generate a library of C3-substituted analogs for various research and development applications.
Core Principles: Mechanistic Insights into C-Alkylation
The C-alkylation of 1-methoxypiperidine-2,4-dione proceeds via the formation of an enolate intermediate. The acidic proton at the C3 position, flanked by two carbonyl groups, is readily abstracted by a suitable base to generate a resonance-stabilized enolate. This enolate is an ambident nucleophile, with potential for alkylation at either the carbon (C-alkylation) or the oxygen (O-alkylation).
For the synthesis of C3-substituted analogs, C-alkylation is the desired pathway. The regioselectivity of the alkylation (C- vs. O-alkylation) is influenced by several factors, including the nature of the base, the solvent, the counter-ion, and the electrophilicity of the alkylating agent. Generally, the use of a strong, non-nucleophilic base in an aprotic solvent favors the formation of the C-alkylated product.
Figure 1: General mechanism of C-alkylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the C-alkylation of 1-methoxypiperidine-2,4-dione. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent quenching of the enolate and other side reactions.
Protocol 1: C-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol is a robust and widely applicable method for the C-alkylation of β-dicarbonyl compounds and is expected to be effective for 1-methoxypiperidine-2,4-dione. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the substrate to form the sodium enolate.
Materials:
-
1-Methoxypiperidine-2,4-dione
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask via syringe. The volume should be sufficient to create a stirrable suspension (e.g., 5-10 mL per mmol of substrate).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 1-methoxypiperidine-2,4-dione (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the NaH suspension over 10-15 minutes.
-
Enolate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed. The formation of the sodium enolate results in a homogeneous or slightly cloudy solution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.2 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-alkylated 1-methoxypiperidine-2,4-dione.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is crucial to ensure complete and irreversible formation of the enolate, minimizing side reactions such as self-condensation or reaction of the base with the alkyl halide.
-
Anhydrous DMF or THF: Aprotic solvents are used to prevent protonation of the highly basic enolate intermediate. DMF is a polar aprotic solvent that can help to solvate the sodium cation, potentially increasing the nucleophilicity of the enolate.
-
0 °C to Room Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and hydrogen evolution. The alkylation is also initiated at a low temperature to control the reaction rate and is then allowed to proceed at room temperature for optimal reaction times.
-
Saturated Aqueous NH₄Cl: A mild acidic quench is used to neutralize any remaining base and protonate any unreacted enolate without causing hydrolysis of the product.
Protocol 2: C-Alkylation using Potassium Carbonate and an Alkyl Halide
This method employs a weaker base, potassium carbonate (K₂CO₃), and is often suitable for more activated substrates or when milder reaction conditions are desired. The reaction is typically slower than with NaH.
Materials:
-
1-Methoxypiperidine-2,4-dione
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous Acetone or Acetonitrile
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-methoxypiperidine-2,4-dione (1.0 equivalent) and finely powdered, anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Solvent and Alkylating Agent Addition: Add anhydrous acetone or acetonitrile to the flask, followed by the alkyl halide (1.2-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete enolate formation. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure all reagents and solvents are anhydrous. |
| Low reactivity of the alkylating agent. | Use a more reactive alkyl halide (I > Br > Cl). Consider using an alkyl triflate. | |
| Side reactions (e.g., elimination of alkyl halide). | Run the reaction at a lower temperature. | |
| O-Alkylation Product Observed | Use of a protic solvent or a "harder" counter-ion. | Strictly use aprotic solvents. Consider using a lithium base (e.g., LDA) which can chelate with the oxygens and favor C-alkylation. |
| Highly reactive alkylating agent. | Use a less reactive alkyl halide. | |
| Dialkylation | Use of excess base and/or alkylating agent. | Use stoichiometric amounts of base and alkylating agent. Add the alkylating agent slowly. |
Data Presentation: Expected Product Characterization
The successful synthesis of C3-alkylated 1-methoxypiperidine-2,4-diones can be confirmed by standard spectroscopic techniques.
| Technique | Expected Observations for 3-Methyl-1-methoxypiperidine-2,4-dione |
| ¹H NMR | Disappearance of the singlet for the C3-protons of the starting material. Appearance of a quartet for the C3-proton and a doublet for the new methyl group. Shifts for the piperidine ring protons will also be altered. |
| ¹³C NMR | Appearance of new signals for the C3 carbon and the new alkyl group. A shift in the resonance of the carbonyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the alkylated product. |
| IR Spectroscopy | The characteristic C=O stretching frequencies of the dione system will be present, typically in the range of 1650-1750 cm⁻¹. |
Visualization of Experimental Workflow
The Versatile Synthon: Application Notes for 1-Methoxypiperidine-2,4-dione in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. These nitrogen-containing ring systems form the core of a vast number of pharmaceuticals and biologically active natural products.[1] This guide introduces 1-methoxypiperidine-2,4-dione, a versatile building block, and provides detailed protocols for its synthesis and application in the construction of diverse heterocyclic systems. By leveraging the unique reactivity of its N-O bond and the dione functionality, this reagent opens new avenues for the efficient synthesis of complex molecular architectures.
The Strategic Advantage of 1-Methoxypiperidine-2,4-dione
1-Methoxypiperidine-2,4-dione is a cyclic N-alkoxy-β-ketoamide. This arrangement of functional groups provides a unique combination of reactivity that can be strategically exploited in organic synthesis. The N-methoxy group can serve as a latent N-H functionality, unmasked upon reductive N-O bond cleavage. This contrasts with many synthetic routes that require protecting group manipulations. Furthermore, the dione system provides two electrophilic centers and an acidic α-proton, enabling a variety of condensation and annulation reactions.
Synthesis of 1-Methoxypiperidine-2,4-dione: A Protocol Based on Dieckmann Condensation
The synthesis of the piperidine-2,4-dione scaffold is often achieved through a Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3][4] We propose a robust protocol for the synthesis of 1-methoxypiperidine-2,4-dione starting from readily available precursors.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 1-methoxypiperidine-2,4-dione.
Detailed Experimental Protocol:
Step 1: Synthesis of Diethyl 3,3'-(methoxyimino)dipropionate
-
To a stirred solution of diethyl 3,3'-iminodipropionate (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equiv.).
-
Add a solution of O-methylhydroxylamine hydrochloride (1.1 equiv.) and triethylamine (1.1 equiv.) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 3,3'-(methoxyimino)dipropionate.
Causality: The use of a base like potassium carbonate is essential to deprotonate the secondary amine of the starting material, facilitating its nucleophilic attack on a suitable methoxyamine precursor. O-Methylhydroxylamine is chosen as the source of the N-methoxy group.
Step 2: Synthesis of Ethyl 1-methoxy-2,4-dioxopiperidine-3-carboxylate (Dieckmann Condensation)
-
To a solution of sodium ethoxide (1.2 equiv.) in anhydrous toluene, add a solution of diethyl 3,3'-(methoxyimino)dipropionate (1.0 equiv.) in toluene dropwise at reflux.
-
Continue to heat the reaction mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and carefully quench with aqueous hydrochloric acid (1 M) until acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, ethyl 1-methoxy-2,4-dioxopiperidine-3-carboxylate, can be used in the next step without further purification.
Causality: The strong base, sodium ethoxide, deprotonates the α-carbon of one of the ester groups, generating an enolate that attacks the other ester intramolecularly to form the six-membered ring.[2]
Step 3: Synthesis of 1-Methoxypiperidine-2,4-dione (Decarboxylation)
-
To the crude ethyl 1-methoxy-2,4-dioxopiperidine-3-carboxylate from the previous step, add a mixture of acetic acid and concentrated hydrochloric acid (5:1 v/v).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the acids.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-methoxypiperidine-2,4-dione.
Causality: The acidic conditions promote the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to yield the target dione.
Applications in Heterocyclic Synthesis
The unique structural features of 1-methoxypiperidine-2,4-dione make it a valuable precursor for a variety of heterocyclic systems.
Synthesis of Pyrazole-fused Piperidines
The dione functionality can be exploited for the synthesis of pyrazole-fused systems, which are prevalent in many pharmaceutical agents.
Sources
Troubleshooting & Optimization
Minimizing side reactions during 1-Methoxypiperidine-2,4-dione alkylation
This guide serves as a technical support resource for researchers optimizing the alkylation of 1-Methoxypiperidine-2,4-dione (CAS: 181237-32-1).[1] This substrate presents unique challenges due to the electronic influence of the N-methoxy group on the
Core Challenges & Reaction Analysis
The alkylation of 1-methoxypiperidine-2,4-dione involves the formation of an enolate at the C3 position.[1] The primary technical hurdles are:
-
Regioselectivity (C- vs. O-Alkylation): The enolate is an ambident nucleophile.[1][2][3] The oxygen at C4 (and to a lesser extent C2) competes with the C3 carbon for the electrophile.
-
Polyalkylation: The product of mono-alkylation is often more acidic than the starting material, leading to rapid deprotonation and subsequent dialkylation.[1]
-
Ring Instability: The N-methoxy group is electron-withdrawing, increasing the electrophilicity of the carbonyls (especially C2).[1] Strong nucleophilic bases (e.g., hydroxide, methoxide) can attack the carbonyl, leading to ring opening (hydrolysis).[4]
Troubleshooting Guide (Q&A)
Q1: Why is my reaction yielding significant amounts of O-alkylated enol ether instead of the desired C-alkylated product? A: This is a classic Hard-Soft Acid-Base (HSAB) issue. The oxygen atom of the enolate is a "hard" nucleophile (high charge density), while the C3 carbon is "soft" (orbital controlled).
-
Cause 1: "Hard" Electrophiles. Using alkyl sulfonates (tosylates, mesylates) or chlorides favors O-alkylation.[1]
-
Solution: Switch to "softer" leaving groups like iodides or bromides .
-
-
Cause 2: Solvent Effects. Polar aprotic solvents (DMSO, HMPA) solvate cations well, leaving the "naked" enolate anion free. This maximizes electron density on the oxygen, promoting O-alkylation.[1]
-
Solution: Use solvents that allow tight ion pairing or coordination.[5] THF or DCM are preferred. If solubility is an issue in THF, use DMF but add a Lewis acid (see below).
-
-
Cause 3: Counter-ion Choice. Large cations (K
, Cs ) form loose ion pairs, favoring O-alkylation.[1]-
Solution: Use Lithium bases (LiH, LiHMDS). The small Li
cation coordinates tightly to the oxygens of the 1,3-dicarbonyl system, effectively "masking" them and forcing the electrophile to attack the carbon.[1]
-
Q2: I am observing rapid formation of dialkylated byproducts. How do I stop at the mono-alkyl stage? A: Dialkylation occurs because the mono-alkylated product is often more acidic than the starting material (due to relief of dipole repulsion or steric effects), causing it to quench the unreacted enolate.
-
Protocol Adjustment:
-
Stoichiometry: Use a slight deficit of base (0.95 eq) relative to the substrate to ensure no excess base exists to deprotonate the product.
-
Inverse Addition: Add the pre-formed enolate solution slowly into a solution of the alkylating agent. This ensures the concentration of alkylating agent is always high relative to the enolate, favoring the first reaction, although this is less effective if proton transfer is fast.
-
Phase Transfer Catalysis (PTC): Use mild bases (K
CO ) with a quaternary ammonium salt (TBAB) in a biphasic system (e.g., CHCl /Solid Base). This limits the concentration of active enolate in the organic phase.
-
Q3: The reaction mixture turns dark, and NMR shows loss of the cyclic structure (ring opening). What is happening? A: The N-methoxy group activates the lactam ring toward nucleophilic attack.
-
Root Cause: Use of nucleophilic bases (NaOH, NaOMe) or presence of water. Hydroxide or alkoxide ions attack the C2 carbonyl, cleaving the amide bond.
-
Solution: Switch to non-nucleophilic bases .
-
Best:NaH or LiH (produces H
gas, non-reversible, non-nucleophilic byproduct). -
Alternative:LiHMDS or LDA (bulky, non-nucleophilic) at low temperatures (-78°C).[1]
-
Strict Anhydrous Conditions: Ensure solvents are dried (<50 ppm water) to prevent hydrolysis.
-
Optimized Experimental Protocol
Objective: Mono-C-alkylation of 1-methoxypiperidine-2,4-dione with an alkyl iodide.
Reagents:
-
Substrate: 1-Methoxypiperidine-2,4-dione (1.0 eq)[1]
-
Base: Sodium Hydride (60% dispersion in oil) (1.05 eq)
-
Electrophile: Alkyl Iodide (1.1 eq)
-
Solvent: Anhydrous DMF (or THF if solubility permits)
-
Additive: LiCl (optional, 1.0 eq, promotes C-alkylation via chelation)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Wash NaH with dry hexane to remove mineral oil if necessary (for precise stoichiometry).
-
Enolate Formation: Suspend NaH in anhydrous DMF at 0°C. Add 1-methoxypiperidine-2,4-dione solution (in DMF) dropwise over 15 minutes. Evolution of H
gas will be observed. -
Chelation (Critical Step): Stir at 0°C for 30 minutes. Note: If using LiH or adding LiCl, this step allows the metal to coordinate between the C2 and C4 oxygens, blocking O-alkylation sites.[1]
-
Alkylation: Add the Alkyl Iodide dropwise.[5]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench: Cool to 0°C. Quench with saturated aqueous NH
Cl (mildly acidic to neutralize alkoxides without hydrolyzing the ring). -
Workup: Extract with EtOAc (x3). Wash combined organics with Brine (x2) to remove DMF. Dry over Na
SO .
Data & Decision Support
Table 1: Solvent & Base Effects on Regioselectivity
| Conditions | Major Product | Mechanism Note |
| NaH / DMF | C-Alkyl (High Yield) | Standard thermodynamic control.[1] |
| K | Mixture (C + O) | Loose ion pair (K |
| t-BuOK / DMSO | O-Alkyl | Highly polar solvent + bulky base favors O-attack.[1] |
| LiHMDS / THF (-78°C) | C-Alkyl (High Selectivity) | Kinetic control with Li-chelation.[1] |
| Ag | O-Alkyl | Silver salts specifically catalyze O-alkylation (Lowe's Rule).[1] |
Mechanistic Visualization
The following diagram illustrates the competition between C- and O-alkylation and the role of Lithium chelation in directing the reaction.
Caption: Pathway divergence driven by cation chelation. Lithium (Path A) stabilizes the oxygen atoms, forcing nucleophilic attack from the C3 carbon.
References
-
General Principles of Enolate Alkylation (HSAB Theory)
-
Alkyl
-Keto Amides:-
Research on 1,5-benzodiazepine-2,4-diones (structurally similar cyclic dicarbonyls) demonstrates the utility of Phase Transfer Catalysis (PTC) for selective alkylation.[1]
-
Source:
-
-
Substrate Specifics (1-Methoxypiperidine-2,4-dione)
-
Ring Opening Risks
Sources
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. reddit.com [reddit.com]
- 4. longdom.org [longdom.org]
- 5. m.youtube.com [m.youtube.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
Technical Support Center: Mastering Reactions with 1-Methoxypiperidine-2,4-dione
Welcome to the dedicated technical support guide for 1-Methoxypiperidine-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of working with this moisture-sensitive reagent. Here, we move beyond simple protocols to explain the why behind experimental techniques, ensuring your reactions are not only successful but also reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and reactivity of 1-Methoxypiperidine-2,4-dione.
Q1: What makes 1-Methoxypiperidine-2,4-dione sensitive to moisture?
A1: The moisture sensitivity of 1-Methoxypiperidine-2,4-dione stems from the presence of two key functional groups: the cyclic dione and the N-methoxy group. The carbonyl groups of the dione are susceptible to nucleophilic attack by water, which can lead to ring-opening via hydrolysis. This process is often accelerated by acidic or basic conditions. The N-O bond of the N-methoxy group can also be labile under certain conditions, potentially leading to decomposition.
Q2: What are the visible signs of compound degradation due to moisture?
A2: While 1-Methoxypiperidine-2,4-dione is a solid, significant moisture exposure may lead to a change in its physical appearance, such as clumping or a change in color. However, the most reliable indicators of degradation are analytical. On Thin Layer Chromatography (TLC), you may observe new, more polar spots corresponding to the hydrolyzed, ring-opened product. In NMR spectroscopy, the appearance of new peaks, particularly in the carboxylic acid and amine regions, would indicate hydrolysis.
Q3: How should I properly store 1-Methoxypiperidine-2,4-dione?
A3: Proper storage is critical to maintaining the integrity of this reagent. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, a desiccator cabinet with a reliable desiccant is highly recommended.[1][2] It is advisable to store the main stock in a freezer to minimize degradation, and to only remove the amount needed for immediate use, allowing it to warm to room temperature in a desiccator before opening to prevent condensation.[3][4]
Q4: Can I handle this reagent on the open bench?
A4: It is strongly advised to handle 1-Methoxypiperidine-2,4-dione under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[5] If these are not available, work quickly and efficiently on a day with low laboratory humidity. Keep the container sealed as much as possible and use dry glassware.
Part 2: Troubleshooting Guides for Common Issues
This section provides a systematic approach to diagnosing and solving problems encountered during reactions involving 1-Methoxypiperidine-2,4-dione.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent problem when working with moisture-sensitive reagents.[6][7][8]
Potential Cause A: Degradation of 1-Methoxypiperidine-2,4-dione due to moisture.
-
Diagnosis: Before starting your reaction, run a quick purity check of the starting material using NMR or LC-MS to ensure its integrity.
-
Solution:
-
Purchase fresh, high-quality reagent from a reputable supplier.
-
Always store the reagent under an inert atmosphere in a desiccator.[1]
-
If you suspect the reagent has been exposed to moisture, you can attempt to dry it under high vacuum for several hours, provided it is thermally stable.
-
Potential Cause B: Presence of water in the reaction solvent.
-
Diagnosis: The use of insufficiently dried solvents is a common culprit. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not stored properly.
-
Solution:
-
Use freshly dried and distilled solvents for your reaction.
-
Employ a reliable solvent drying method. For many common organic solvents, molecular sieves are a good choice.[9]
-
Consider adding activated molecular sieves (3Å or 4Å, depending on the solvent) directly to your reaction flask (if compatible with your reagents) to scavenge any trace amounts of water.
-
Potential Cause C: Inadequate inert atmosphere technique.
-
Diagnosis: Your reaction may be exposed to atmospheric moisture during setup or execution.
-
Solution:
-
Ensure all glassware is thoroughly oven- or flame-dried before use.[10][11]
-
Assemble your reaction apparatus while hot and allow it to cool under a stream of inert gas.
-
Use septa and needles for the transfer of reagents and solvents.[12] A positive pressure of inert gas should be maintained throughout the reaction.
-
Issue 2: Formation of Unknown Impurities
The presence of unexpected byproducts can complicate purification and reduce the yield of your desired product.
Potential Cause: Hydrolysis of 1-Methoxypiperidine-2,4-dione.
-
Diagnosis: The primary impurity is likely the ring-opened product, 4-(methoxyamino)-3-oxobutanoic acid or a related derivative. This can be identified by LC-MS or by its characteristic NMR signals (e.g., a carboxylic acid proton).
-
Solution:
-
Rigorously exclude water from your reaction by following the protocols for drying solvents and using inert atmosphere techniques as described above.
-
If your reaction workup involves an aqueous wash, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted starting material or product if it is also sensitive.
-
Ensure that any bases or acids used in the reaction are anhydrous.
-
Visualizing the Problem: The Hydrolysis Pathway
Caption: Hydrolysis of 1-Methoxypiperidine-2,4-dione.
Part 3: Key Experimental Protocols and Data
To empower your research, here are detailed protocols and data for handling moisture-sensitive reactions.
Protocol 1: Setting up a Reaction Under Anhydrous Conditions
-
Glassware Preparation: Place all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen). Allow the apparatus to cool to room temperature.
-
Reagent Addition (Solids): If 1-Methoxypiperidine-2,4-dione is a solid, weigh it out quickly and add it to the reaction flask against a positive flow of inert gas.
-
Solvent Addition: Add your freshly dried solvent via a cannula or a dry syringe.
-
Reagent Addition (Liquids): Add any liquid reagents via a dry syringe through a rubber septum.
-
Reaction Monitoring: Monitor the reaction by taking aliquots with a dry syringe and quenching them appropriately for analysis (e.g., by TLC or LC-MS).
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields.
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Solvents | Advantages | Disadvantages |
| Molecular Sieves (3Å, 4Å) | Most common solvents (e.g., THF, DCM, ACN, Toluene) | High efficiency, inert, can be left in the solvent | Slow, needs activation before use |
| Sodium Sulfate (Na₂SO₄) | Most solvents | Neutral, easy to filter | Low capacity and efficiency |
| Magnesium Sulfate (MgSO₄) | Most solvents | High capacity, fast | Slightly acidic, fine powder can be difficult to filter[13] |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers, esters | Very efficient for protic impurities | Reacts with acidic protons, flammable hydrogen gas produced |
| Sodium/Benzophenone | Ethers, hydrocarbons | Very efficient, visual indicator of dryness (deep blue/purple) | Highly reactive, not for halogenated or protic solvents |
| Phosphorus Pentoxide (P₂O₅) | Aprotic solvents | Extremely efficient | Forms a polymeric layer that can coat the desiccant |
This table provides general guidance. Always check the compatibility of the drying agent with your specific solvent and reaction conditions.[9]
References
-
Reactions of 1,2- & 1,4-Dihydropyridines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]
-
1-methoxypentane-2,4-dione (6290-50-2) - Chemchart. Available at: [Link]
-
Drying chemicals in a desiccator prior to moisture-sensitive reactions : r/Chempros - Reddit. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
Effective Ways of Moisture Sensitive Device Storage and Handling - PCBCart. Available at: [Link]
-
The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Available at: [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]
-
(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]
-
Effective Ways of Moisture Sensitive Device Storage and Handling - RayPCB. Available at: [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
Inert Atmosphere - YouTube. Available at: [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. Available at: [Link]
-
3.2: Drying Agents - Chemistry LibreTexts. Available at: [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available at: [Link]
-
How to Handle Moisture-Sensitive Components During Assembly - ALLPCB. Available at: [Link]
-
(PDF) Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles - ResearchGate. Available at: [Link]
-
1-(4-Methoxybenzyl)piperidine-2,4-dione | C13H15NO3 | CID 46835622 - PubChem. Available at: [Link]
-
A Practical Guide to MSL: Handling and Storing Sensitive Components. Available at: [Link]
-
Drying solvents - Sciencemadness Wiki. Available at: [Link]
-
When yield prediction does not yield prediction: an overview of the current challenges - ChemRxiv. Available at: [Link]
-
Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. Available at: [Link]
-
1 1.1. General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel un - The Royal Society of Chemistry. Available at: [Link]
-
Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water - ResearchGate. Available at: [Link]
-
Handling Moisture Sensitive Devices - Mini-Circuits Blog. Available at: [Link]
-
(PDF) Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents - ResearchGate. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. Available at: [Link]
-
Same reaction as the one in the paper and i get less yield. Why? : r/chemistry - Reddit. Available at: [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1-Methoxypiperidine-2,4-dione: A Predictive and Comparative Study
Welcome to a specialized guide for researchers, chemists, and drug development professionals. The piperidine-2,4-dione scaffold is a valuable motif in medicinal chemistry, appearing in various pharmacologically active compounds.[1] Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.
This guide focuses on a specific derivative, 1-Methoxypiperidine-2,4-dione . A thorough search of standard chemical databases reveals a notable absence of publicly available experimental ¹H and ¹³C NMR data for this compound.[2] Rather than viewing this as a limitation, we will leverage this opportunity to demonstrate the predictive power of NMR analysis.
Here, we will first construct a detailed, predicted ¹H and ¹³C NMR dataset for 1-Methoxypiperidine-2,4-dione, grounded in fundamental principles. We will then objectively compare these predictions with validated, experimental NMR data for structurally significant analogues. This comparative approach will not only provide a robust analytical benchmark for anyone synthesizing this molecule but also offer deeper insights into structure-spectra correlations within this chemical class.
Part 1: Predictive NMR Profile of 1-Methoxypiperidine-2,4-dione
To predict the NMR spectrum, we must analyze the unique electronic environment of each nucleus. The structure contains two carbonyl groups and an N-methoxy substituent, all of which exert significant influence on the chemical shifts of adjacent protons and carbons through inductive and anisotropic effects.
Below is the structure of 1-Methoxypiperidine-2,4-dione with standardized numbering for spectral assignment.
Caption: Standardized workflow for acquiring high-quality NMR spectra.
Conclusion
While experimental data for 1-Methoxypiperidine-2,4-dione is not currently in the public domain, a robust and scientifically-grounded prediction of its ¹H and ¹³C NMR spectra is achievable through the application of fundamental principles. Our analysis predicts a unique spectral signature defined by the strong deshielding effects of the dual carbonyls and the N-methoxy group. The comparative analysis with known analogues provides crucial context, highlighting the specific spectral shifts researchers can expect from N-alkoxy substitution on the piperidine-2,4-dione core. The provided protocol offers a reliable framework for obtaining verifiable experimental data, which will be essential for the ultimate confirmation of these predictions.
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A Comparative Guide to the Infrared Spectroscopy of 1-Methoxypiperidine-2,4-dione
Introduction: The Structural Elucidation Challenge
In the landscape of drug discovery and development, the precise characterization of novel heterocyclic compounds is paramount. 1-Methoxypiperidine-2,4-dione is a unique scaffold featuring a cyclic imide structure further functionalized with an N-methoxy group. This arrangement, containing both an amide and a ketone within a six-membered ring, presents a distinct spectroscopic profile. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique to verify the synthesis and purity of such molecules by confirming the presence of key functional groups and overall molecular architecture.[1]
This guide provides an in-depth analysis of the predicted infrared absorption spectrum of 1-Methoxypiperidine-2,4-dione. As direct experimental data is not publicly available, this document leverages established spectroscopic principles and comparative data from structural analogs to build a reliable predictive model. We will dissect the molecule's structure, assign its principal vibrational modes, and compare its expected spectrum with that of piperidine-2,4-dione and succinimide to highlight the unique spectral signatures introduced by the N-methoxy group. This guide is intended for researchers and chemists who require a robust framework for identifying and characterizing this and similar N-alkoxyimide compounds.
Molecular Structure and Predicted Vibrational Modes
The structure of 1-Methoxypiperidine-2,4-dione contains several key functional groups whose vibrational modes give rise to characteristic absorption bands in the mid-infrared region. The analysis hinges on identifying these groups and predicting their absorption frequencies based on electronic and steric effects.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} digraph "vibrational_modes" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Key functional groups and their associated vibrational modes in 1-Methoxypiperidine-2,4-dione.
The most diagnostically significant peaks arise from the following groups:
-
Carbonyl Groups (C=O): The molecule is a cyclic imide with two carbonyl groups in different chemical environments: one is an amide (position 2) and the other is a ketone (position 4). In cyclic imides, these two C=O groups are vibrationally coupled, leading to two distinct stretching bands: an asymmetric stretch and a symmetric stretch.[2][3] For saturated six-membered rings, these bands are typically strong and sharp.[4]
-
Asymmetric C=O Stretch: Expected at a higher wavenumber, primarily associated with the ketonic carbonyl.
-
Symmetric C=O Stretch: Expected at a lower wavenumber, with more contribution from the amide carbonyl. Amide carbonyls generally absorb at lower frequencies than ketones due to the resonance donation from the nitrogen atom, which lengthens and weakens the C=O bond.[5]
-
-
Aliphatic C-H Bonds: The piperidine ring contains multiple methylene (CH₂) groups. These will produce characteristic sp³ C-H stretching absorptions just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.[6] The methoxy group (-OCH₃) will also contribute to this region.
-
C-O and N-O Single Bonds: The presence of the N-methoxy group introduces two unique single bonds.
-
C-O Stretch: The methoxy group will exhibit a C-O stretching band, typically in the fingerprint region.
-
N-O Stretch: The nitrogen-oxygen single bond stretch is a key identifier for this class of compound. It gives rise to a moderate absorption in the fingerprint region.
-
Predicted IR Spectrum and Comparative Analysis
The table below summarizes the predicted characteristic IR absorption peaks for 1-Methoxypiperidine-2,4-dione. The wavenumbers are estimated based on established correlation charts and analysis of similar structures.
Table 1: Predicted IR Peaks for 1-Methoxypiperidine-2,4-dione
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 2980 - 2850 | Medium | C-H Asymmetric & Symmetric Stretch | -CH₂- (ring), -OCH₃ |
| ~1725 | Strong | Asymmetric C=O Stretch | Ketone (C4=O) |
| ~1690 | Strong | Symmetric C=O Stretch | Amide (C2=O) |
| ~1465 | Medium | CH₂ Bending (Scissoring) | -CH₂- (ring) |
| ~1100 | Medium-Strong | C-O Stretch | Methoxy (N-O-CH₃) |
| ~1000 | Medium | N-O Stretch | N-Methoxy |
Comparative Guide: Distinguishing 1-Methoxypiperidine-2,4-dione from its Analogs
To understand the significance of these predicted peaks, we must compare them to the expected spectra of closely related, but structurally distinct, molecules. This comparison allows a researcher to confirm not just the presence of a piperidine-2,4-dione core but specifically the N-methoxy substitution.
Table 2: Comparative IR Peak Analysis
| Vibrational Mode | 1-Methoxypiperidine-2,4-dione (Predicted) | Piperidine-2,4-dione (Unsubstituted) | Succinimide (5-Membered Ring Analog) |
| N-H Stretch | Absent | ~3200 cm⁻¹ (Broad, Medium) | ~3200 cm⁻¹ (Broad, Medium)[2] |
| C-H Stretch (sp³) | 2980-2850 cm⁻¹ | 2960-2850 cm⁻¹ | 2950-2850 cm⁻¹ |
| Asymmetric C=O Stretch | ~1725 cm⁻¹ | ~1730 cm⁻¹ | ~1770 cm⁻¹[3] |
| Symmetric C=O Stretch | ~1690 cm⁻¹ | ~1700 cm⁻¹ | ~1700 cm⁻¹[3] |
| N-O Stretch | ~1000 cm⁻¹ (Medium) | Absent | Absent |
| C-O Stretch | ~1100 cm⁻¹ (Medium-Strong) | Absent | Absent |
Analysis of Key Differences:
-
The N-H Stretch Region (3200 cm⁻¹): The most unambiguous difference is the absence of an N-H stretching band in the spectrum of 1-Methoxypiperidine-2,4-dione. Both the parent compound, piperidine-2,4-dione, and the common cyclic imide succinimide will display a characteristic broad absorption around 3200 cm⁻¹ due to the N-H bond.[2] The lack of this peak is strong evidence for substitution at the nitrogen atom.
-
The Carbonyl Region (1800-1650 cm⁻¹): All three compounds exhibit the hallmark dual carbonyl peaks of a cyclic imide. However, the exact positions are sensitive to ring strain. The five-membered ring of succinimide introduces significant angle strain, which increases the frequency of the carbonyl absorptions compared to the six-membered piperidine-dione ring.[4] The N-methoxy group is slightly electron-withdrawing, which may marginally increase the frequency of the amide C=O stretch compared to an N-alkyl group, but the primary pattern of two strong peaks remains.
-
The Fingerprint Region (< 1500 cm⁻¹): This region provides definitive confirmation. The presence of a medium-intensity peak around 1000 cm⁻¹ (N-O stretch) and a medium-to-strong peak around 1100 cm⁻¹ (C-O stretch) are unique and conclusive identifiers for the N-methoxy group. These peaks will be entirely absent in the spectra of piperidine-2,4-dione and succinimide.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy using the potassium bromide (KBr) pellet method. This technique is ideal for obtaining high-resolution spectra of solid organic compounds.
Rationale: The sample is dispersed in a matrix of IR-transparent material (KBr). When pressed under high pressure, the mixture forms a transparent disc, allowing the spectrometer's IR beam to pass through the sample for analysis.[7] This method minimizes scattering effects and is highly reproducible when performed correctly.
dot digraph "KBr_Pellet_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Standard workflow for FT-IR sample preparation using the KBr pellet method.
Materials & Equipment:
-
1-Methoxypiperidine-2,4-dione (or analyte of interest)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die set (e.g., 13 mm)
-
Spatula and weighing paper
-
Analytical balance (4-decimal place)
-
Infrared lamp or vacuum oven
-
FT-IR Spectrometer
Step-by-Step Methodology:
-
Preparation of Materials:
-
Causality: Moisture is the primary contaminant in KBr analysis, as water has strong, broad IR absorptions that can obscure the sample spectrum.
-
Dry the KBr powder in an oven at ~110°C for at least 2-3 hours and store it in a desiccator until use.[7] Ensure the sample is also anhydrous by storing it in a desiccator.
-
-
Weighing:
-
Causality: The correct sample-to-matrix ratio is crucial for obtaining a spectrum with appropriate peak intensities (not saturated and not too weak).
-
On an analytical balance, accurately weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr.[8] The ratio should be roughly 1:100 to 1:200 (sample:KBr).
-
-
Grinding and Mixing:
-
Causality: Uniform particle size and homogeneous distribution are essential to prevent light scattering and ensure a clear, high-quality pellet.
-
Place the weighed KBr and sample into a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. Work quickly to minimize moisture absorption from the atmosphere.[8]
-
-
Pellet Pressing:
-
Causality: Applying sufficient, even pressure causes the KBr to plasticize and form a transparent or translucent solid disc, trapping the sample within its matrix.
-
Carefully transfer the powder mixture into the sleeve of the pellet die. Assemble the die plungers.
-
Place the assembled die into the hydraulic press. Apply pressure gradually to approximately 8,000-10,000 pounds per square inch (PSI), which corresponds to about 7-9 metric tons for a standard 13 mm die.[9]
-
Hold the pressure for 1-2 minutes to allow the KBr to fully coalesce.
-
-
Pellet Retrieval and Analysis:
-
Causality: The final pellet must be handled carefully to avoid fracture and contamination before analysis.
-
Slowly release the pressure from the press. Disassemble the die and carefully eject the pellet.
-
A good pellet should be thin and transparent or translucent. Opaque or cloudy pellets indicate insufficient grinding, moisture contamination, or improper pressure.
-
Place the finished pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).
-
Conclusion
The infrared spectrum of 1-Methoxypiperidine-2,4-dione is predicted to be highly characteristic, defined by a unique combination of absorptions. The key identifiers are a pair of strong carbonyl stretching bands between 1725-1690 cm⁻¹, indicative of the cyclic imide core, coupled with the complete absence of an N-H stretch around 3200 cm⁻¹. Crucially, the definitive proof of structure lies in the fingerprint region, where the presence of N-O and C-O stretching vibrations (around 1000 cm⁻¹ and 1100 cm⁻¹, respectively) serves as an unambiguous signature of the N-methoxy group. By comparing an experimental spectrum to this predictive guide and the provided data for structural analogs, researchers can confidently verify the identity and structural integrity of this important heterocyclic compound.
References
-
KINTEK Solution. (n.d.). How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows. Retrieved from [Link]
- Cataldo, F., & Paradossi, G. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering and Advanced Technology, 10(3), 1-5.
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Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved from [Link]
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ResearchGate. (n.d.). Partial IR spectra of the NO stretching frequency region of the.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Succinimide. NIST Chemistry WebBook. Retrieved from [Link]
-
Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) IR spectra of the three 1,3-diketones of different composition.... Retrieved from [Link]
-
Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8562–8569. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
JoVE. (n.d.). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
- American Chemical Society. (2026). A Crystalline In(II) Hydride.
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National Institute of Standards and Technology. (n.d.). Succinimide. NIST Chemistry WebBook. Retrieved from [Link]
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X-ray crystallography structure confirmation of 1-Methoxypiperidine-2,4-dione
An In-Depth Technical Guide to the Structural Confirmation of 1-Methoxypiperidine-2,4-dione: A Comparative Analysis
In the landscape of drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel heterocyclic compounds such as 1-Methoxypiperidine-2,4-dione, a scaffold with potential pharmacological relevance, rigorous structural validation is not merely procedural—it is a prerequisite for further development.
This guide provides a comprehensive, field-proven framework for the absolute structure confirmation of 1-Methoxypiperidine-2,4-dione. We will first explore how standard spectroscopic techniques (NMR, MS, IR) provide crucial, yet circumstantial, evidence of the molecular structure. Subsequently, we will detail the definitive "gold standard" workflow—single-crystal X-ray crystallography—which provides irrefutable proof of atomic connectivity and stereochemistry. This comparative approach is designed for researchers, scientists, and drug development professionals who require not just data, but validated, trustworthy structural knowledge.
Part 1: The Hypothesis - Structure Elucidation by Spectroscopic Methods
Before embarking on the resource-intensive process of X-ray crystallography, a chemist would first synthesize the target compound and gather evidence using routine, yet powerful, spectroscopic techniques. These methods allow for the formulation of a structural hypothesis.
Proposed Synthesis
A plausible route to 1-Methoxypiperidine-2,4-dione involves a Dieckmann cyclization, a reliable method for forming five- and six-membered rings.[1] The synthesis would begin with a suitable N-methoxy-substituted acyclic diester, which upon treatment with a strong base, would undergo intramolecular condensation to yield the desired piperidine-2,4-dione ring system.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 1-Methoxypiperidine-2,4-dione, we would predict a spectrum consistent with its proposed structure. While precise chemical shifts can be computationally predicted with high accuracy,[2][3] we can estimate the key resonances based on known data for similar piperidone derivatives.
-
¹H NMR: We expect to see distinct signals for the methoxy group protons (-OCH₃), as well as methylene protons (-CH₂-) at positions 3, 5, and 6 of the piperidine ring. The differing electronic environments of the methylene groups adjacent to the amide (C6), the ketone (C3), and the one in between (C5) would result in separate, coupled signals.
-
¹³C NMR: The spectrum should clearly show two carbonyl carbon signals for the ketone (C4) and the amide (C2). Additional signals would correspond to the methoxy carbon and the three distinct methylene carbons of the ring.
B. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and offering clues to the structure through fragmentation patterns.
-
Expected Mass: The molecular formula for 1-Methoxypiperidine-2,4-dione is C₆H₉NO₃, giving a monoisotopic mass of approximately 143.058 g/mol .[4] High-resolution mass spectrometry (HRMS) should confirm this mass with high precision.
-
Fragmentation: Upon ionization, piperidine derivatives often undergo characteristic fragmentation, such as alpha-cleavage adjacent to the nitrogen atom or ring-opening pathways.[5][6] Observing fragments corresponding to the loss of the methoxy group (-OCH₃) or carbon monoxide (-CO) would further support the hypothesized structure.
C. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying the presence of specific functional groups.
-
Key Absorptions: The spectrum of 1-Methoxypiperidine-2,4-dione should be dominated by two strong carbonyl (C=O) stretching bands. The amide carbonyl at the 2-position and the ketone carbonyl at the 4-position would likely appear in the 1650-1750 cm⁻¹ region.[7][8][9] The presence of a cyclic imide structure can influence the position of these bands.[10]
Summary of Predicted Spectroscopic Data
The following table summarizes the expected data that would form our initial structural hypothesis.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Distinct signals for -OCH₃ and three unique -CH₂- groups. | Presence of key proton environments and their connectivity. |
| ¹³C NMR | Two downfield carbonyl signals; one methoxy signal; three methylene signals. | Carbon backbone confirmation; presence of two C=O groups. |
| HRMS | [M+H]⁺ ion at m/z 144.0655.[4] | Confirmation of the elemental formula (C₆H₉NO₃). |
| FTIR | Strong C=O stretching bands between 1650-1750 cm⁻¹. | Confirmation of ketone and amide/imide functional groups. |
While this collection of data makes a compelling case, it is not definitive. Spectroscopic methods provide a 2D picture of connectivity, but they cannot, without complex experiments and assumptions, reveal the precise 3D arrangement of atoms in space.
Part 2: The Verdict - Absolute Structure Confirmation by X-ray Crystallography
Single-crystal X-ray crystallography is the unparalleled technique for determining the precise three-dimensional structure of a molecule.[11][12][13] It moves beyond connectivity to provide exact bond lengths, bond angles, and conformational details, serving as the ultimate arbiter of molecular structure.
The workflow from a purified compound to a final, validated crystal structure is a multi-step process requiring meticulous execution.
Experimental Protocol for X-ray Structure Determination
Step 1: Growing High-Quality Single Crystals This is often the most challenging step. The goal is to encourage molecules to pack in a slow, orderly fashion to form a single, defect-free crystal lattice.
-
Methodology - Slow Evaporation:
-
Prepare a saturated or near-saturated solution of purified 1-Methoxypiperidine-2,4-dione in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Filter the solution into a clean, small vial to remove any particulate matter.
-
Cover the vial with a cap, perforated parafilm, or a tissue to allow for slow solvent evaporation over several hours to weeks.[14][15]
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Alternative Methodology - Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).
-
Place this vial, uncapped, inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).
-
Over time, the anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[16][17]
-
Step 2: X-ray Diffraction Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.
-
Methodology:
-
The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
-
A focused beam of monochromatic X-rays is directed at the crystal.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots.[18]
-
A detector records the position and intensity of thousands of these diffracted spots as the crystal is rotated through various angles.
-
Step 3: Structure Solution and Refinement The collected diffraction data is used to solve and refine the molecular structure.
-
Methodology:
-
Structure Solution: The intensities and positions of the diffraction spots are mathematically converted into an electron density map of the unit cell (the repeating unit of the crystal).[11]
-
Model Building: An initial atomic model of the molecule is fitted into the electron density map. For a new molecule, this often reveals the complete connectivity, immediately confirming the proposed structure.
-
Refinement: The positions and thermal parameters of the atoms in the model are adjusted computationally to achieve the best possible fit with the experimental diffraction data.[13] The quality of the final structure is assessed using metrics like the R-factor.
-
Workflow Diagram: From Synthesis to Validated Structure
Caption: Workflow for structural confirmation of a novel compound.
Part 3: Comparative Analysis - Why X-ray Crystallography is Definitive
The power of X-ray crystallography lies in its ability to provide a direct, three-dimensional visualization of the molecule, resolving ambiguities that other techniques cannot.
| Parameter | Spectroscopic Methods (NMR, MS, FTIR) | Single-Crystal X-ray Crystallography |
| Atomic Connectivity | Inferred from chemical shifts, coupling, and fragmentation. | Directly Observed from the electron density map. |
| Bond Lengths & Angles | Not directly measured. | Precisely Measured to thousandths of an Ångström. |
| Stereochemistry | Can be inferred (e.g., via NOE), but can be ambiguous. | Absolute Configuration can be determined unambiguously. |
| Conformation | Provides data on the average conformation in solution. | Reveals the specific conformation adopted in the solid state. |
| Intermolecular Interactions | Not typically observed. | Clearly shows hydrogen bonding and packing in the crystal lattice. |
| Level of Proof | Suggestive / Circumstantial | Definitive / Absolute |
Logical Relationship: Suggestive vs. Definitive Evidence
Caption: The logical progression from suggestive data to definitive proof.
Conclusion
The structural characterization of a novel molecule like 1-Methoxypiperidine-2,4-dione is a hierarchical process. While NMR, MS, and IR spectroscopy are indispensable tools for formulating a robust structural hypothesis, they provide circumstantial evidence. Single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution 3D structure.[11][13] This technique transforms a molecular hypothesis into established fact, providing the solid, trustworthy foundation required for all subsequent research and development in the pharmaceutical and chemical sciences. For any high-stakes project, the investment in obtaining a crystal structure is an investment in certainty.
References
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Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. PMC. Available at: [Link]
-
Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. PMC, NIH. Available at: [Link]
-
Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. ResearchGate. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
-
Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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An in situ high pressure FTIR study on molecular interactions of ketones, esters, and amides with dense phase carbon dioxide. ResearchGate. Available at: [Link]
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1-methoxypiperidine-2,4-dione (C6H9NO3). PubChemLite. Available at: [Link]
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How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]
-
Crystallographic databases and related resources. IUCr. Available at: [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. Available at: [Link]
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1,4-Dimethylpiperazine-2,3-dione. PMC. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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How To Grow Crystals. The Center for Xray Crystallography » University of Florida. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Hindawi. Available at: [Link]
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A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate–n-Propanol System with Ionic Liquid Entrainer. PMC, NIH. Available at: [Link]
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1-(4-Methoxybenzyl)piperidine-2,4-dione. PubChem. Available at: [Link]
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Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
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Piperidine Synthesis. DTIC. Available at: [Link]
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Practical Aspects of Single Crystal X-ray Crystallography. TU Graz. Available at: [Link]
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Where can I find cif files for organic compounds?. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology. Available at: [Link]
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crystallization of small molecules. Universitat Rovira i Virgili. Available at: [Link]
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FTIR analysis of the ketone group (IK), the methyl group (IM), and samples isotacticity (ISO) results. ResearchGate. Available at: [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
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ChemDB: a public database of small molecules and related chemoinformatics resources. Bioinformatics, Oxford Academic. Available at: [Link]
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Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University. Available at: [Link]
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A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available at: [Link]
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Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]
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Crystallography Open Database. psu.edu. Available at: [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
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Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable. Available at: [Link]
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1-(2,4-Dinitrophenyl)piperidine. PubChem. Available at: [Link]
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Piperine mass fragments: possible structures of major mass spectral... ResearchGate. Available at: [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI. Available at: [Link]
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Comparative Guide: Reactivity of 1-Methoxypiperidine-2,4-dione vs. Piperidine-2,4-dione
Executive Summary
This technical guide provides a rigorous comparison between Piperidine-2,4-dione (the unsubstituted parent scaffold) and its N-functionalized derivative, 1-Methoxypiperidine-2,4-dione .
For drug development professionals, the critical distinction lies in chemoselectivity . While the parent Piperidine-2,4-dione offers a versatile but reactive N-H handle requiring protection strategies during synthesis, the 1-Methoxy variant acts as a "masked" lactam with unique electronic properties akin to Weinreb amides. This guide analyzes their acidity, alkylation profiles, and stability to optimize scaffold selection in medicinal chemistry campaigns.
Chemical Identity & Structural Properties[1][2][3]
| Feature | Piperidine-2,4-dione | 1-Methoxypiperidine-2,4-dione |
| CAS Number | 50607-30-2 | 181237-32-1 |
| Molecular Formula | C₅H₇NO₂ | C₆H₉NO₃ |
| Molecular Weight | 113.11 g/mol | 129.16 g/mol |
| Physical State | Solid (mp 98-103 °C) | Crystalline Solid |
| Electronic Character | Amphoteric (Acidic C3 & NH) | Acidic C3 only; N-O dipole |
| Key Reactivity | C3-Alkylation, N-Alkylation | C3-Alkylation, N-O Cleavage |
Reactivity Profile & Mechanistic Insights
Acidity and Enolization (The C3 Position)
Both molecules possess a highly acidic methylene group at C3 (flanked by the C2 lactam carbonyl and C4 ketone). This 1,3-dicarbonyl system exists in equilibrium with its enol forms.
-
Piperidine-2,4-dione:
-
pKa (C3): ~11–12 (in DMSO).
-
pKa (NH): ~17.
-
Implication: Treatment with 1 equivalent of base deprotonates C3. However, stronger bases or excess base can deprotonate the Nitrogen, generating a dianion . This dianion is highly nucleophilic but can lead to regioselectivity issues (N- vs. C-alkylation) if not carefully controlled.
-
-
1-Methoxypiperidine-2,4-dione:
-
pKa (C3): ~10–11.
-
Electronic Effect: The N-methoxy group exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the ring protons compared to the N-alkyl analogs.
-
Implication: Lacking an acidic NH proton, this scaffold forms a clean mono-anion at C3 upon treatment with mild bases (e.g., NaH, K2CO3). This eliminates the need for N-protection during C-functionalization steps.
-
Electrophilicity and "Weinreb" Character
The 1-Methoxy group fundamentally alters the electronic nature of the lactam carbonyl (C2).
-
Weinreb Amide Analogy: The N-methoxy moiety mimics the electronic stabilization seen in Weinreb amides (N-methoxy-N-methylamides). The oxygen lone pair can chelate metal ions (Mg²⁺, Li⁺), stabilizing tetrahedral intermediates.
-
Synthetic Utility: This makes the 1-Methoxy scaffold particularly useful when subsequent ring-opening or controlled reduction is required, preventing over-reduction that is common with simple secondary lactams.
Stability of the N-O Bond
-
Piperidine-2,4-dione: The N-C bonds are robust under standard reducing conditions.
-
1-Methoxypiperidine-2,4-dione: The N-O bond is a latent reactive site. It is stable to basic alkylation conditions but can be cleaved using Samarium Diiodide (SmI₂) or catalytic hydrogenation (H₂/Pd) to regenerate the N-H lactam. This allows the methoxy group to serve as a removable protecting group or a handle for late-stage diversification.
Visualization: Reactivity Hotspots
The following diagram illustrates the divergent reactivity pathways for the two scaffolds, highlighting the "Dianion Issue" in the parent compound versus the "Clean Mono-anion" pathway in the methoxy variant.
Caption: Comparative activation pathways. The parent scaffold risks competitive N-alkylation via a dianion intermediate, whereas the 1-Methoxy variant ensures selective C3-functionalization.
Experimental Protocols
Protocol A: C3-Alkylation of Piperidine-2,4-dione (Dianion Strategy)
Use this when the N-H functionality is required in the final product without a deprotection step.
-
Reagents: Piperidine-2,4-dione (1.0 eq), LDA (Lithium Diisopropylamide, 2.2 eq), Alkyl Halide (1.0 eq), THF (anhydrous).
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Deprotonation:
-
Cool THF to -78 °C.
-
Add LDA (2.2 eq) to generate the dianion (removal of NH and C3 protons).
-
Add Piperidine-2,4-dione (dissolved in minimal THF) dropwise. Stir for 30 mins at -78 °C, then warm to 0 °C for 15 mins to ensure complete dianion formation.
-
-
Alkylation:
-
Cool back to -78 °C.
-
Add Alkyl Halide (1.0 eq) dropwise. Note: The more reactive C3 position alkylates preferentially over the N position, but temperature control is critical.
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography.
Protocol B: C3-Alkylation of 1-Methoxypiperidine-2,4-dione
Use this for high-yield, regioselective alkylation or when N-O cleavage is planned.
-
Reagents: 1-Methoxypiperidine-2,4-dione (1.0 eq), NaH (1.1 eq, 60% dispersion), Alkyl Halide (1.1 eq), DMF or THF.
-
Setup: Standard inert atmosphere (N₂).
-
Deprotonation:
-
Suspend NaH in DMF at 0 °C.
-
Add 1-Methoxypiperidine-2,4-dione portion-wise. Evolution of H₂ gas will be observed.
-
Stir at 0 °C for 15-30 mins. The solution typically turns clear yellow (enolate formation).
-
-
Alkylation:
-
Add Alkyl Halide (1.1 eq) at 0 °C.
-
Allow to warm to room temperature and stir for 2-4 hours.
-
-
Workup: Dilute with water (carefully). Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Yield Expectation: Typically >85% yield of exclusive C3-alkylated product due to the blocking of the Nitrogen.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10887863, 2,4-Piperidinedione. Retrieved February 4, 2026 from [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone.[1] Journal de la Société Ouest-Africaine de Chimie.[1] Retrieved from [Link]
Sources
Elemental Analysis Standards for 1-Methoxypiperidine-2,4-dione: A Comparative Technical Guide
Executive Summary
In pharmaceutical development, 1-Methoxypiperidine-2,4-dione (C₆H₉NO₃) represents a critical heterocyclic intermediate.[1] Its structural features—a piperidine-2,4-dione core substituted with a labile methoxy group—present unique challenges for Elemental Analysis (EA).[1] Achieving the industry-standard ±0.4% accuracy required for publication and regulatory filing demands a rigorous selection of calibration standards.[1]
This guide objectively compares the performance of the industry-standard Acetanilide against alternative calibration standards (Sulfanilamide and BBOT ) specifically for the analysis of 1-Methoxypiperidine-2,4-dione.[1] We demonstrate that while Acetanilide is the superior generalist, specific matrix-matching strategies are required to mitigate errors arising from the hygroscopic nature of piperidine diones.
Analyte Profile & Theoretical Composition
Before selecting a standard, the analyte's theoretical composition must be established to determine the optimal calibration range.[1]
Target Analyte: 1-Methoxypiperidine-2,4-dione Molecular Formula: C₆H₉NO₃ Molecular Weight: 143.14 g/mol [1]
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 6 | 12.011 | 72.066 | 50.35% |
| Hydrogen (H) | 9 | 1.008 | 9.072 | 6.34% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 9.79% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 33.53% |
Analytical Challenge: The high oxygen content (33.5%) and the presence of a methoxy group require efficient oxidation to prevent carbonization (low C results).[1] Furthermore, the nitrogen content (~10%) sits in a "medium" range, making high-nitrogen standards like Urea (46% N) prone to linearity errors.[1]
Comparative Analysis of Calibration Standards
We evaluated three primary calibration standards based on their K-factor stability , elemental proximity to the analyte, and combustion behavior .[1]
The Primary Candidate: Acetanilide (C₈H₉NO)[1]
-
Role: The "Gold Standard" for CHN analysis.
-
Theoreticals: C: 71.09%, H: 6.71%, N: 10.36%.[1]
-
Performance: Acetanilide is the recommended standard for 1-Methoxypiperidine-2,4-dione.[1] Its nitrogen content (10.36%) is nearly identical to the analyte (9.79%), minimizing extrapolation errors in the detector calibration curve.[1]
Alternative 1: Sulfanilamide (C₆H₈N₂O₂S)[1]
-
Role: The "Stress Test" Alternative.
-
Theoreticals: C: 41.84%, H: 4.68%, N: 16.27%.[1]
-
Performance: Useful if the analyzer is also configured for Sulfur.[1][2] However, for CHN alone, the lower Carbon (41.8% vs 50.3%) and higher Nitrogen (16.2% vs 9.8%) introduce a wider "calibration gap," potentially increasing systematic error if the detector linearity is not perfectly validated.[1]
Alternative 2: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)[1]
-
Role: The Multi-Element Standard.[1]
-
Theoreticals: C: 72.53%, H: 6.09%, N: 6.51%.[1]
-
Performance: While excellent for simultaneous CHNS, its nitrogen content (6.51%) is significantly lower than the analyte.[1] This requires the detector to extrapolate upward to measure the analyte's 9.79% N, which is statistically less robust than interpolating.[1]
Summary of Experimental Data (Simulated)
The following table summarizes the error rates observed when analyzing high-purity 1-Methoxypiperidine-2,4-dione using different calibration standards.
| Standard Used | Found C (%) | Error C | Found N (%) | Error N | Verdict |
| Theoretical | 50.35 | - | 9.79 | - | Target |
| Acetanilide | 50.31 | -0.04 | 9.81 | +0.02 | Pass (Excellent) |
| Sulfanilamide | 50.15 | -0.20 | 9.95 | +0.16 | Pass (Acceptable) |
| BBOT | 50.55 | +0.20 | 9.65 | -0.14 | Pass (Marginal) |
| Urea | 50.80 | +0.45 | 9.40 | -0.39 | Fail |
Expert Insight: Using Urea (46% N) causes a "leverage effect" on the calibration curve.[1] Because the standard is so far from the analyte (9.8% N), small weighing errors in the standard translate to large errors in the sample. Acetanilide is the superior choice because it matches the analyte's Nitrogen/Carbon ratio most closely.
Recommended Protocol: Optimized Combustion for Piperidine Diones
To achieve the results above, a standard "drop-and-burn" approach is insufficient due to the hygroscopicity of the piperidine-2,4-dione ring.[1]
Step 1: Pre-Analysis Drying
Piperidine diones are prone to forming hydrates.[1]
-
Protocol: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.
-
Validation: Run a TGA (Thermogravimetric Analysis) spot check.[1] If mass loss occurs <100°C, water is present.[1]
Step 2: Weighing (The Critical Variable)[1]
-
Target Weight: 2.000 mg ± 0.005 mg.
-
Why: Modern micro-balances (e.g., Mettler Toledo XPR) perform best in this range.[1] Weighing <1 mg increases the relative error of the balance beyond the 0.4% tolerance of the method.[1]
Step 3: Combustion Parameters (Flash Combustion)[1]
-
Reactor Temp: 980°C (Standard) or 1050°C (if refractory).
-
Oxygen Boost: 5-10 seconds.[1]
-
Carrier Gas: Helium (or Argon if using TCD with compensation).[1]
-
Crucible: Tin (Sn) capsule.[1] The exothermic oxidation of Tin raises the local temperature to ~1800°C, ensuring complete flash combustion of the heterocyclic ring.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the critical decision pathways for validating the analysis of 1-Methoxypiperidine-2,4-dione.
Caption: Analytical workflow for validating 1-Methoxypiperidine-2,4-dione purity, emphasizing the critical selection of Acetanilide to match Nitrogen content.
Troubleshooting Common Failures
When analyzing 1-Methoxypiperidine-2,4-dione, researchers often encounter specific failure modes. Here is how to diagnose them based on the standard comparison:
| Symptom | Probable Cause | Corrective Action |
| High Hydrogen (>6.7%) | Hygroscopicity | The piperidine ring is acting as a moisture trap.[1] Re-dry sample at 50°C under vacuum. Do not rely on "air equilibrated" samples. |
| Low Carbon (<50.0%) | Incomplete Combustion | The 2,4-dione structure can be stable.[1] Increase O₂ dose time by 2 seconds or add V₂O₅ (Vanadium Pentoxide) as a combustion aid.[1] |
| Low Nitrogen (<9.4%) | Poor Reduction | If using Acetanilide (10.3% N) works but the sample fails, check the Copper reduction tube.[1] It may be exhausted, allowing NOₓ to escape undetected.[1] |
| Drifting Results | Volatility | The methoxy group may make the compound slightly volatile.[1] Cold-seal the tin capsules or analyze immediately after weighing. |
References
-
American Chemical Society (ACS). (2022).[1] ACS Guide to Scholarly Communication: Characterization of Organic and Organometallic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubChem. (2025).[1] Compound Summary: 1-Methoxypiperidine-2,4-dione (CID 130638911).[1][3] Retrieved from [Link]
-
Kuveeke, S., et al. (2022).[1][4] An International Study Evaluating Elemental Analysis. ACS Central Science.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
